molecular formula C19H18ClN3O2 B7713499 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide

Cat. No. B7713499
M. Wt: 355.8 g/mol
InChI Key: PHPYJEZIUFFLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide, also known as CDPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to exhibit anti-convulsant effects by reducing seizure activity.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has not yet undergone extensive preclinical and clinical trials, which limits its potential for clinical use.

Future Directions

For 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide research include investigating its potential as a therapeutic agent for various diseases, optimizing its mechanism of action, and conducting preclinical and clinical trials to assess its safety and efficacy. Additionally, further studies are needed to investigate the potential of this compound as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide involves the reaction of 2-chlorobenzohydrazide with 2,4-dimethylphenylacetic acid in the presence of polyphosphoric acid and phosphorus oxychloride. The resulting intermediate is then reacted with 2-chloro-1,3-dimethylimidazolinium chloride and sodium azide to yield this compound.

Scientific Research Applications

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)propanamide has been found to exhibit a wide range of potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-convulsant properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases such as cancer, epilepsy, and inflammation.

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18-22-19(23-25-18)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPYJEZIUFFLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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